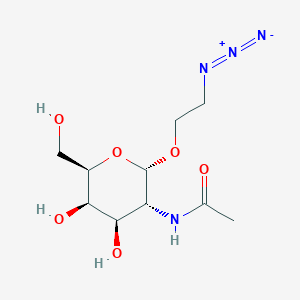
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 4-Fluorophenyl-pyrazole-3-carboxylic acid, is a heterocyclic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. It is most commonly used in the synthesis of pharmaceuticals, particularly in the development of new drugs for the treatment of various diseases. The structure of 1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is shown in Figure 1.
Wirkmechanismus
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is believed to act as a ligand that binds to specific receptors in the body. This binding results in the activation of various biochemical pathways, which leads to the desired physiological effects.
Biochemical and Physiological Effects
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have anti-diabetic and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages when used in laboratory experiments. It is relatively stable and has a high solubility in organic solvents, making it easy to work with in the laboratory. In addition, it is relatively inexpensive and can be easily synthesized in the laboratory. However, the compound is insoluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of potential applications in the scientific research field. Future research should focus on the development of new drugs based on this compound, as well as on the development of new polymers, dyes, fragrances, and pesticides. In addition, further research should be conducted to investigate the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.
Synthesemethoden
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is typically synthesized via a two-step process. The first step involves the reaction of 4-fluorophenyl isocyanate with 5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of an acid catalyst. This reaction yields 1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and carbon dioxide as the main products. The second step is the purification of the product by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acidyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, particularly in the development of new drugs for the treatment of various diseases. It is also used in the synthesis of various other compounds, such as dyes, fragrances, and pesticides. In addition, it is used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-6-8-13(9-7-12)19-15(10-14(18-19)16(20)21)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDQLYJLYPICLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)








![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)


